molecular formula C12H18ClNO2 B2618233 (3S,4R)-4-Methyl-3-phenylpiperidine-3,4-diol;hydrochloride CAS No. 2460740-33-2

(3S,4R)-4-Methyl-3-phenylpiperidine-3,4-diol;hydrochloride

Cat. No.: B2618233
CAS No.: 2460740-33-2
M. Wt: 243.73
InChI Key: BPJVQGASLHIOAW-MNMPKAIFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S,4R)-4-Methyl-3-phenylpiperidine-3,4-diol;hydrochloride, also known as MPD, is a synthetic compound that has gained attention in the scientific community for its potential use as a research tool. MPD has been shown to have a unique mechanism of action that makes it useful in studying certain physiological and biochemical processes.

Scientific Research Applications

Stereochemical Studies

The stereochemical configuration plays a critical role in the interaction with analgetic receptors. X-ray crystallographic studies on diastereomeric racemates of related compounds have provided insights into how conformation influences potency and stereoselectivity at receptor sites. For instance, the presence of an allylic double bond in certain isomers contributes significantly to their potency due to interaction with an accessory site on the receptor (Portoghese & Shefter, 1976).

Vibrational Circular Dichroism Spectroscopy

Vibrational circular dichroism (VCD) spectroscopy has been applied to study the solution structures of intermediates in the synthesis of pharmaceuticals. This technique is sensitive to geometry changes and can detect subtle variations caused by intermolecular aggregation, providing valuable structural analysis of chiral pharmaceuticals in solutions (Urbanová et al., 2002).

Liquid Chromatography-Tandem Mass Spectrometry

A rapid, sensitive, and reproducible automated liquid chromatography-tandem mass spectrometric method has been developed for the quantitative determination of related compounds in plasma, supporting pre-clinical studies. This method employs automated protein precipitation and a triple quadrupole mass spectrometer for accurate detection (Yang et al., 2004).

Photophysical Effects of Metal-Carbon σ Bonds

Research on ortho-metalated complexes of iridium(III) and rhodium(III) has shown that these compounds exhibit low-energy bands in their absorption spectra, which are assigned as metal-to-ligand charge-transfer transitions. This study contributes to the understanding of how ortho-metalated ligands function as both strong σ donors and π acceptors, influencing the energy of ligand field excited states and inducing lower energy charge-transfer transitions (Sprouse et al., 1984).

Properties

IUPAC Name

(3S,4R)-4-methyl-3-phenylpiperidine-3,4-diol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2.ClH/c1-11(14)7-8-13-9-12(11,15)10-5-3-2-4-6-10;/h2-6,13-15H,7-9H2,1H3;1H/t11-,12-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPJVQGASLHIOAW-MNMPKAIFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCNCC1(C2=CC=CC=C2)O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(CCNC[C@]1(C2=CC=CC=C2)O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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